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molecular formula C10H11ClO2 B1285315 2-Isopropoxybenzoyl chloride CAS No. 66849-11-4

2-Isopropoxybenzoyl chloride

Cat. No. B1285315
M. Wt: 198.64 g/mol
InChI Key: CIYMDTDRZWFTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05332858

Procedure details

The procedure is the same as that described for isopropoxy benzoyl chloride. (2 g of the acid chloride was reacted at ambient temperature with 100 mg of SnCl4 for 2 hours and gave a red-brown solid with a dp of 4.4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
2 g
Type
reactant
Reaction Step Two
Name
SnCl4
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([Cl:9])=[O:8])(C)C.Cl[Sn](Cl)(Cl)Cl>>[CH2:7]([O:8][C:12]1[CH:13]=[CH:5][C:6]([C:7]([Cl:9])=[O:8])=[CH:10][CH:11]=1)[CH:6]=[CH2:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
acid chloride
Quantity
2 g
Type
reactant
Smiles
Name
SnCl4
Quantity
100 mg
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave a red-brown solid with a dp of 4.4)

Outcomes

Product
Name
Type
Smiles
C(C=C)OC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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